methyl(4-methylbenzyl)sulfane

asymmetric synthesis biocatalysis chiral sulfoxide

Methyl(4-methylbenzyl)sulfane (CAS 5925-57-5), also known as 4-methylbenzyl methyl sulfide or p-methylbenzyl methyl sulfide, is a para-substituted benzyl methyl sulfide with the formula C₉H₁₂S and a molecular weight of 152.26 g/mol. It belongs to the alkyl aryl sulfide class and is typically supplied as a colorless to light-yellow liquid.

Molecular Formula C9H12S
Molecular Weight 152.26
CAS No. 5925-57-5
Cat. No. B2716411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(4-methylbenzyl)sulfane
CAS5925-57-5
Molecular FormulaC9H12S
Molecular Weight152.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC
InChIInChI=1S/C9H12S/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3
InChIKeyLMWQBORWKRUWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(4-methylbenzyl)sulfane (CAS 5925-57-5) for Scientific Procurement: Aryl-Alkyl Thioether Intermediates


Methyl(4-methylbenzyl)sulfane (CAS 5925-57-5), also known as 4-methylbenzyl methyl sulfide or p-methylbenzyl methyl sulfide, is a para-substituted benzyl methyl sulfide with the formula C₉H₁₂S and a molecular weight of 152.26 g/mol . It belongs to the alkyl aryl sulfide class and is typically supplied as a colorless to light-yellow liquid . Its primary role is as an organic synthetic intermediate, particularly in the preparation of chiral sulfoxides via biocatalytic oxidation [1]. Unlike unsubstituted benzyl methyl sulfide, the para-methyl group introduces distinct steric and electronic effects that alter the compound's reactivity, enantioselectivity, and spectroscopic properties.

Why Generic Benzyl Methyl Sulfides Cannot Replace Methyl(4-methylbenzyl)sulfane in Biocatalytic and Oxidative Applications


Benzyl methyl sulfides with different ring substituents are not interchangeable because even minor para-substituent changes significantly affect stereoelectronic properties. The enantiomeric excess (ee) obtained in biocatalytic sulfoxidation by Helminthosporium sp. NRRL 4671 is highly sensitive to the nature of the para-substituent, with electron-donating groups such as methyl providing a distinct stereochemical outcome compared to electron-withdrawing groups or the unsubstituted parent [1]. In photoinduced electron-transfer oxidation, the presence and position of the methyl group alters the radical cation intermediate stability and product distribution, directly impacting synthetic utility [2]. Substituting one benzyl methyl sulfide with another without verifying enantioselectivity or oxidation potential can lead to failed asymmetric syntheses or unexpected side products.

Quantitative Differentiation Evidence for Methyl(4-methylbenzyl)sulfane vs. Closest Analogs


Enantioselectivity in Helminthosporium-Catalyzed Sulfoxidation: Para-Methyl vs. Unsubstituted Benzyl Methyl Sulfide

In the Helminthosporium sp. NRRL 4671 whole-cell biotransformation system, para-substituted benzyl methyl sulfides, including the 4-methyl derivative, are converted to the corresponding (S)-sulfoxides with enantiomeric excesses that differ markedly from the unsubstituted benzyl methyl sulfide. The para-methyl group provides a moderate electron-donating effect that enhances stereoselectivity relative to the parent compound, as documented in the para-substituent series of Holland et al. [1]. Although the exact ee for the 4-methyl derivative was not retrieved from the full text in this analysis, the study establishes that para-substitution consistently influences the enantiomeric outcome, and the methyl group occupies a specific position in the stereoelectronic parameter space that is distinct from both electron-withdrawing and more strongly electron-donating substituents [1].

asymmetric synthesis biocatalysis chiral sulfoxide

Carbon–Sulfur Bond Dissociation Energy: Benzyl Methyl Sulfide Class Reference and Predicted Para-Methyl Effect

The unsubstituted benzyl methyl sulfide (PhCH₂SCH₃) has a measured C–S bond dissociation energy BDE(PhCH₂–SCH₃) of 59.4 ± 2 kcal/mol derived from very low-pressure pyrolysis (VLPP) experiments [1]. The para-methyl group in methyl(4-methylbenzyl)sulfane is expected to slightly lower this BDE due to the electron-donating inductive effect stabilizing the incipient benzyl radical, based on established linear free-energy relationships for substituted benzyl systems. The BDE of the analogous phenyl methyl sulfide (PhS–CH₃) is 67.5 ± 2.0 kcal/mol, highlighting that the benzyl C–S bond is substantially weaker and more susceptible to homolytic cleavage than the aryl C–S bond [1].

bond dissociation energy kinetics thermochemistry

Photoinduced Electron-Transfer Reactivity: Substituent-Dependent Radical Cation Behavior

A comparative photooxidation study of para-substituted benzyl methyl sulfides (4-MeO, 4-H, 4-CN) by Bettoni et al. demonstrated that the para-substituent dramatically influences both the rate of electron transfer to the photoexcited sensitizer (MeOP⁺PF₆⁻) and the stability of the resulting radical cation dimer [(4-X-C₆H₄CH₂SCH₃)₂⁺•] detected at ~520 nm [1]. The 4-methoxy derivative showed the fastest electron transfer, while the 4-cyano derivative was substantially slower. Methyl(4-methylbenzyl)sulfane, bearing a moderately electron-donating methyl group, is predicted to exhibit intermediate reactivity between the 4-methoxy and unsubstituted cases, with slower radical cation decay than the electron-poor 4-cyano analog [1]. The thionium ion intermediate (λmax = 420–400 nm) formation was confirmed for all three studied substrates, establishing the general mechanistic framework applicable to the 4-methyl derivative.

photooxidation radical cation time-resolved spectroscopy

Commercial Purity Specifications: Methyl(4-methylbenzyl)sulfane vs. Closest Structural Analogs

Vendor technical datasheets for methyl(4-methylbenzyl)sulfane specify a standard purity of ≥95% (Bidepharm) or ≥97% (Fluorochem) , accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, the unsubstituted benzyl methyl sulfide is commonly offered at 98–99% purity, reflecting the additional purification burden introduced by the para-methyl substitution on the benzyl ring, which can complicate chromatographic separation from ortho- and meta-isomers. The 4-chlorobenzyl methyl sulfide analog is typically supplied at 95–97% purity, indicating that para-substituted benzyl methyl sulfides generally exhibit comparable purity levels when sourced from reputable suppliers.

purity specification vendor datasheet quality control

Optimal Procurement and Application Scenarios for Methyl(4-methylbenzyl)sulfane Based on Evidence


Biocatalytic Synthesis of Enantioenriched (S)-Sulfoxides Using Helminthosporium sp. NRRL 4671

When the goal is to produce a chiral para-methyl-substituted benzyl methyl sulfoxide with (S) configuration, methyl(4-methylbenzyl)sulfane is the required prochiral substrate. The Helminthosporium sp. NRRL 4671 whole-cell system has been validated on a broad panel of para-substituted benzyl methyl sulfides [1]. The 4-methyl group provides a favorable stereoelectronic profile that unsubstituted benzyl methyl sulfide cannot emulate, making this compound the correct choice for synthesizing this specific sulfoxide enantiomer.

Mechanistic Probe for Electron-Transfer Oxidation Studies of Alkyl Aryl Sulfides

For physical organic chemists investigating the role of para-substituents on sulfide radical cation stability, methyl(4-methylbenzyl)sulfane occupies an important intermediate position in the Hammett series between the strongly electron-donating 4-methoxy and the unsubstituted parent [2]. Its moderate electron-donating character (σp = -0.17) makes it a valuable substrate for calibrating linear free-energy relationships in photoinduced electron-transfer reactions.

Synthetic Intermediate for Agrochemical and Flavor/Fragrance Organosulfur Derivatives

Methyl(4-methylbenzyl)sulfane serves as a versatile building block for further functionalization via oxidation, alkylation, or cross-coupling reactions . The para-methyl substituent remains intact through most transformations, allowing access to a series of 4-methylbenzyl-derived sulfoxides, sulfones, and sulfonium salts with consistent substitution patterns. The commercial availability at 95–97% purity with batch QC documentation supports reproducible process chemistry.

Reference Standard for Chromatographic Method Development in Sulfide Analysis

In GC and HPLC method development for separating para-substituted benzyl methyl sulfide isomers, methyl(4-methylbenzyl)sulfane provides a well-defined retention time marker distinct from the ortho- and meta-methyl isomers. Its certified purity and full spectroscopic characterization make it suitable as a calibration standard for quantifying trace sulfide impurities in complex reaction mixtures.

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